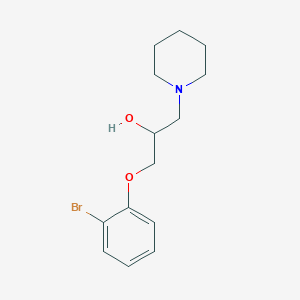

1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol" is a chemical entity that appears to be related to a class of compounds that have been studied for their potential pharmacological properties. The related compounds have been explored for their spectroscopic characteristics, synthetic pathways, and receptor binding affinities, which suggests that the compound may also have interesting and valuable properties for further research and potential therapeutic applications .

Synthesis Analysis

The synthesis of related piperidine compounds has been reported with efficient methods. For instance, an oxidation process to generate a piperidin-2-one derivative from a phenyl-piperidinyl ethanol precursor has been described with a high yield of 96% . This suggests that similar methods could potentially be applied to synthesize "1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol" with modifications to accommodate the bromophenoxy functional group.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV spectroscopy have been employed to characterize the molecular and vibrational structure of related compounds . The use of computational methods like B3LYP and M06-2X with a 6-311G(d,p) basis set for geometry optimization has been reported, which could be relevant for analyzing the molecular structure of "1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol" .

Chemical Reactions Analysis

The reactivity of similar compounds has been studied through the synthesis of various derivatives and evaluation of their receptor binding affinities. For example, halogenated 4-(phenoxymethyl)piperidines have been synthesized and assessed for their potential as σ receptor ligands . The introduction of different substituents on the piperidine ring and phenoxy moiety has been shown to affect the binding affinities, indicating that "1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol" could also be modified to tune its chemical reactivity and binding properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from spectroscopic data and computational analyses. The NBO analysis has been used to understand the stability of the molecule arising from hyperconjugative interactions and charge delocalization . Additionally, the molecular electrostatic potential (MEP) surface map provides insights into the chemical reactivity of the molecule . These techniques could be applied to "1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol" to predict its physical and chemical properties.

科学的研究の応用

-

Synthesis of Chalcone Derivatives

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of chalcone derivatives .

- Method : The first step is the formation of a chalcone derivative using Claisen–Schmidt condensation, followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid .

- Results : The structure of the prepared compound was established by spectral data: FTIR, HRESIMS, 1H- and 13C-NMR .

-

Development of Radiopharmaceuticals

- Field : Medical Science

- Application : The compound is used in the development of radiopharmaceuticals for imaging of brain norepinephrine transporter (NET) .

- Method : The specific method of application or experimental procedures was not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Synthesis of Dihydropyrimidine Derivatives

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of dihydropyrimidine (DHPM) derivatives .

- Method : The first step is the formation of a chalcone derivative using Claisen–Schmidt condensation, which is followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid .

- Results : The structure of the prepared compound was established by spectral data: FTIR, HRESIMS, 1H- and 13C-NMR .

-

Development of Radiopharmaceuticals

- Field : Medical Science

- Application : The compound is used in the development of radiopharmaceuticals for imaging of brain norepinephrine transporter (NET) .

- Method : The specific method of application or experimental procedures was not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Synthesis of 5,7-Diphenyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of 5,7-diphenyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives .

- Method : The first step is the formation of a chalcone derivative using Claisen–Schmidt condensation, which is followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid .

- Results : The structure of the prepared compound was established by spectral data: FTIR, HRESIMS, 1H- and 13C-NMR .

-

Development of Radiopharmaceuticals

- Field : Medical Science

- Application : The compound is used in the development of radiopharmaceuticals for imaging of brain norepinephrine transporter (NET) .

- Method : The specific method of application or experimental procedures was not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

特性

IUPAC Name |

1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2/c15-13-6-2-3-7-14(13)18-11-12(17)10-16-8-4-1-5-9-16/h2-3,6-7,12,17H,1,4-5,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBCAIPPVSRHBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(COC2=CC=CC=C2Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387795 |

Source

|

| Record name | 1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol | |

CAS RN |

100794-31-8 |

Source

|

| Record name | 1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)